Methyl 2-fluoro-5-methylpyridine-3-carboxylate
Overview
Description
Methyl 2-fluoro-5-methylpyridine-3-carboxylate is an organic compound belonging to the class of fluorinated pyridines It is characterized by a pyridine ring substituted with a methyl group at the 5-position, a fluorine atom at the 2-position, and a carboxylate ester group at the 3-position
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-fluoro-5-methylpyridine-3-carboxylate. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound . Additionally, the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring could potentially influence its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-5-methylpyridine-3-carboxylate typically involves the fluorination of a suitable pyridine precursor. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using sodium nitrite (NaNO2) in hydrofluoric acid (HF) . This method provides good to high yields of the desired fluorinated pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Methyl 2-fluoro-5-methylpyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluoro-5-methylpyridine-3-carboxylate: Similar structure but with the fluorine atom at the 6-position.
2-Fluoro-5-methylpyridine-3-carboxylic acid: The carboxylate ester group is replaced with a carboxylic acid group.
5-Methyl-2-fluoropyridine: Lacks the carboxylate ester group.
Uniqueness
Methyl 2-fluoro-5-methylpyridine-3-carboxylate is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with biological targets. The presence of both a fluorine atom and a carboxylate ester group makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-fluoro-5-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNRLVPCSZXTRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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